molecular formula C14H16N6O3S B13335435 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B13335435
M. Wt: 348.38 g/mol
InChI Key: CJLOCFBUKXSEPW-UHFFFAOYSA-N
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Description

2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C14H16N6O3S and a molecular weight of 348.38 This compound is notable for its unique structure, which includes a triazole ring, a nitrophenyl group, and a sulfanyl-acetohydrazide moiety

Preparation Methods

The synthesis of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, which typically requires concentrated nitric acid and sulfuric acid.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction, often using thiol reagents.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an acetylating agent under controlled conditions.

Chemical Reactions Analysis

2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and nitrophenyl group are likely involved in these interactions, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of a triazole ring, nitrophenyl group, and sulfanyl-acetohydrazide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N6O3S

Molecular Weight

348.38 g/mol

IUPAC Name

2-[[4-(2-methylprop-2-enyl)-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

InChI

InChI=1S/C14H16N6O3S/c1-9(2)7-19-13(10-3-5-11(6-4-10)20(22)23)17-18-14(19)24-8-12(21)16-15/h3-6H,1,7-8,15H2,2H3,(H,16,21)

InChI Key

CJLOCFBUKXSEPW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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